The compound is synthesized through various methods involving trifluoromethylation reactions, where a trifluoromethyl group is introduced to a benzyl structure. This compound can be classified under organic compounds due to its carbon-based structure and is particularly relevant in pharmaceutical chemistry due to its potential biological activities.
The synthesis of N-[3-(Trifluoromethyl)benzyl]ethylamine can be achieved through several methods:
The molecular structure of N-[3-(Trifluoromethyl)benzyl]ethylamine can be described as follows:
N-[3-(Trifluoromethyl)benzyl]ethylamine participates in several chemical reactions:
The mechanism of action for N-[3-(Trifluoromethyl)benzyl]ethylamine primarily revolves around its interactions with biological targets:
Experimental studies have shown that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further pharmacological evaluation .
N-[3-(Trifluoromethyl)benzyl]ethylamine exhibits several notable physical and chemical properties:
N-[3-(Trifluoromethyl)benzyl]ethylamine holds potential applications across various scientific fields:
N-[3-(Trifluoromethyl)benzyl]ethylamine (systematic IUPAC name: N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine) is a secondary amine featuring a benzyl core substituted at the meta-position with a trifluoromethyl group (–CF₃) and an ethylamino (–NHCH₂CH₃) functional group attached to the benzylic carbon. This structural arrangement confers distinctive physicochemical properties that bridge organic synthesis and medicinal chemistry. The compound exists as a liquid at room temperature and should be stored under inert atmosphere in dark conditions to maintain stability [3] [4].
Table 1: Fundamental Chemical Identifiers of N-[3-(Trifluoromethyl)benzyl]ethylamine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 14355-04-5 |
Molecular Formula | C₁₀H₁₂F₃N |
Exact Mass | 203.092 Da |
Monoisotopic Mass | 203.092 Da |
XLogP | 2.9 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 12 Ų |
InChI Key | MGSDOCJVFWZVGG-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=CC(=CC=C1)C(F)(F)F |
Structurally, the molecule comprises three distinct domains: (1) The benzene ring provides a planar aromatic scaffold amenable to π-stacking interactions; (2) The meta-trifluoromethyl substituent (–CF₃) creates a significant dipole moment (C–F bond dipole: 1.41 D) and introduces a hydrophobic domain with steric bulk comparable to isopropyl yet with markedly different electronic properties; and (3) The ethylaminomethyl moiety (–CH₂NHCH₂CH₃) contains a flexible benzylic linker and a secondary amine capable of hydrogen bonding or salt formation, evidenced by the hydrochloride derivative (C₁₂H₁₇ClF₃N, ChemSpider ID 32776879) [4] [8]. The meta-position of the –CF₃ group relative to the benzylamine functionality generates an asymmetric electronic distribution, reducing basicity at the nitrogen compared to para-substituted analogs while maintaining substantial lipophilicity (XLogP = 2.9) [4] [6]. This precise arrangement creates a molecular architecture where hydrophobic, electronic, and hydrogen-bonding properties can be simultaneously modulated – a valuable feature in structure-activity relationship (SAR) explorations.
Benzylamine derivatives constitute a historically significant scaffold in medicinal chemistry, with their development intricately linked to advances in synthetic organic chemistry and pharmacological target engagement. The unsubstituted benzylamine core (C₆H₅CH₂NH₂) emerged in early drug discovery as a bioisostere for phenethylamines, offering simplified synthesis and metabolic stability. The introduction of halogen substituents, particularly chlorine at the para-position, yielded compounds like chlorphenamine (first-generation antihistamine, 1940s), demonstrating how electron-withdrawing groups could enhance receptor affinity and duration of action [5].
The strategic incorporation of fluorine into pharmaceuticals gained momentum in the mid-20th century, with Yale noting in 1959 that the trifluoromethyl group "offered unique advantages in altering biological activity profiles" [6]. However, early trifluoromethylated benzylamines faced synthetic hurdles, particularly in regiospecific introduction of the –CF₃ group onto aromatic systems. The development of practical trifluoromethylation methodologies – including copper-mediated coupling of aryl halides with CF₃ sources (1970s), electrophilic trifluoromethylation (1990s), and photoredox-catalyzed radical trifluoromethylation (2010s) – gradually enabled systematic exploration of –CF₃ positional effects on benzylamine bioactivity [7] [9].
Table 2: Evolution of Key Benzylamine Derivatives in Medicinal Chemistry
Era | Representative Compounds | Structural Innovation | Therapeutic Impact |
---|---|---|---|
1940-1960 | Chlorphenamine, Benzylpenicillin | Halogenation (Cl, Br), β-lactam fusion | Antihistamines, Antibiotics |
1960-1980 | Trifluralin (herbicide) | Meta-NO₂ + ortho-CF₃ on benzylamine | Pre-emergent herbicides |
1980-2000 | Fluoxetine (Prozac®), Flutamide | Para-CF₃ (phenoxy), ortho-CF₃ (anilide) | SSRIs, Anti-androgens |
2000-Present | Ubrogepant, Alpelisib, CF₃-Bpg amino acid | Chiral benzylamines, Heterocyclic fusion, Aliphatic –CF₃ | Migraines, PI3K inhibitors, ssNMR probes |
Contemporary medicinal chemistry exploits the N-[3-(trifluoromethyl)benzyl]ethylamine scaffold as a versatile building block rather than a final drug substance. Its secondary amine enables: (1) Amide formation with carboxylic acid-containing fragments; (2) Reductive amination with aldehydes/ketones; (3) Quaternary salt synthesis for ionic liquids; and (4) Metal-coordination in catalytic systems. The molecule's rise to prominence reflects broader trends in fluorine incorporation – from 5% of pharmaceuticals containing fluorine in the 1950s to approximately 25-30% today, with the trifluoromethyl group representing the most prevalent fluorinated substituent [5] [6]. The structural evolution from simple antihistamines to complex molecules like ubrogepant (which contains a chiral 1-(2,2,2-trifluoroethyl)piperidine subunit) demonstrates how trifluoromethylated amines underpin modern drug discovery paradigms [5].
The trifluoromethyl group (–CF₃) functions as a multifaceted pharmacophore modifier whose influence extends beyond simplistic "lipophilicity enhancement". Statistical analysis of 28,003 matched molecular pairs reveals that while methyl (–CH₃) to –CF₃ substitution improves bioactivity in only ~9% of cases, the magnitude of enhancement in those cases is substantial (>10-fold), highlighting its context-dependent utility [9]. Three interrelated properties underpin its biological impact:
Lipophilicity and Membrane Permeability: The –CF₃ group increases logP by approximately 0.8-1.0 units versus –CH₃, promoting passive cellular uptake and blood-brain barrier penetration. This effect is exemplified by N-CF₃ azoles, which show "higher lipophilicity, latent increased metabolic stability and Caco-2-permeability compared with their N-CH₃ counterparts" [1]. N-[3-(Trifluoromethyl)benzyl]ethylamine (logP = 2.9) exhibits significantly greater membrane affinity than its des-fluoro analog (predicted logP ≈ 1.9), rationalizing its use in probes requiring intracellular accumulation.
Electronic Effects and Binding Interactions: The strong σ-electronegativity (σI = 0.39) and moderate π-acidity of –CF₃ alter adjacent pharmacophore electronics, lowering pKa values of proximal functional groups by 0.5-1.5 units. Quantum mechanical analyses demonstrate that –CF₃ substitution on aromatic systems gains binding energy primarily through electrostatic complementarity with protein residues. Statistical surveys of protein-ligand complexes reveal –CF₃ preferentially engages Phe, Tyr, Met, and Leu via orthogonal multipolar interactions or edge-to-face aromatic stacking, with energy gains up to -4.36 kcal/mol observed in QM/MM calculations [9]. This explains the efficacy of –CF₃ in kinase inhibitors like alpelisib, where the group optimizes ATP-binding pocket interactions [5].
Metabolic Stabilization: The C–F bond strength (∼116 kcal/mol in CF₃ vs ∼105 kcal/mol in CH₃) impedes oxidative metabolism, particularly at benzylic positions. In N-[3-(trifluoromethyl)benzyl]ethylamine, the –CF₃ group protects the meta-position from cytochrome P450-mediated oxidation while potentially stabilizing the benzylic CH₂ against hydroxylation. This property is leveraged in peptides incorporating CF₃-Bpg (3-(trifluoromethyl)bicyclo[1.1.1]pent-1-yl glycine), where the –CF₃ enhances proteolytic stability without perturbing folding [2].
Beyond pharmaceuticals, the trifluoromethyl group's unique properties drive utility in agrochemicals (sulfoxaflor insecticide), materials science (liquid crystals), and diagnostic probes. The molecule N-[3-(trifluoromethyl)benzyl]ethylamine exemplifies these principles – its synthetic accessibility via reductive amination of 3-(trifluoromethyl)benzaldehyde or nucleophilic substitution on 3-(trifluoromethyl)benzyl halides, coupled with its balanced physicochemical profile, establishes it as a privileged synthon for bioactive molecule discovery [4] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7